molecular formula C8H11N5O B1281921 3-(6-Amino-9H-purin-9-yl)propan-1-ol CAS No. 711-64-8

3-(6-Amino-9H-purin-9-yl)propan-1-ol

Cat. No. B1281921
CAS RN: 711-64-8
M. Wt: 193.21 g/mol
InChI Key: BLZBVHFRNUTFCH-UHFFFAOYSA-N
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Description

“3-(6-Amino-9H-purin-9-yl)propan-1-ol” is a chemical compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular formula of “3-(6-Amino-9H-purin-9-yl)propan-1-ol” is C8H11N5O . The molecular weight is 193.21 .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

3-(6-Amino-9H-purin-9-yl)propan-1-ol and its derivatives are prominently involved in the synthesis of key medicinal compounds. For instance, it is a critical intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication (Yu Zhu-ming, 2012). Moreover, its synthesis often involves complex processes like regioselectivity of epoxide ring-opening reactions (Ildar R. Iusupov et al., 2022), indicating its role in advanced organic synthesis methodologies.

Molecular Structure Analysis and Synthesis Methods

Role in Biological Activity Studies

The compound and its analogs have been studied for their biological activity, particularly as potential antiviral agents. For example, enantioselective synthesis of specific analogs has shown promise in this area, opening avenues for new therapeutic options (L. B. Akella & R. Vince, 1996). Research also delves into understanding the molecule’s interaction with biological systems, such as its role as a PI3Kδ inhibitor (A. Lodola et al., 2017), highlighting its potential in targeted cancer therapies.

Exploration of Tautomerism and Synthesis of Agelasine Analogs

The study of tautomerism in derivatives of 3-(6-Amino-9H-purin-9-yl)propan-1-ol provides insights into the reactivity and properties of these compounds. This research is vital for the synthesis of agelasine analogs, which have shown potential in antimicrobial and anticancer activities (H. Roggen et al., 2008).

Contributions to Material Science

In the field of material science, the compound has been used in the synthesis of tertiary amines, which are studied for their inhibitive performance on carbon steel corrosion, indicating its role in corrosion prevention and material protection (G. Gao et al., 2007).

properties

IUPAC Name

3-(6-aminopurin-9-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZBVHFRNUTFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500041
Record name 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Amino-9H-purin-9-yl)propan-1-ol

CAS RN

711-64-8
Record name 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhang, J Fan, K Vu, K Hong… - Journal of medicinal …, 2006 - ACS Publications
We report on the discovery of benzo- and pyridino- thiazolothiopurines as potent heat shock protein 90 inhibitors. The benzothiazole moiety is exceptionally sensitive to substitutions on …
Number of citations: 147 pubs.acs.org

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